molecular formula C16H10N4S2 B12575551 3,3'-Bi-1,2,5-thiadiazole, 4,4'-diphenyl- CAS No. 195703-67-4

3,3'-Bi-1,2,5-thiadiazole, 4,4'-diphenyl-

Cat. No.: B12575551
CAS No.: 195703-67-4
M. Wt: 322.4 g/mol
InChI Key: YNZNBIHICGGSAG-UHFFFAOYSA-N
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Description

3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- is a heterocyclic compound that features two thiadiazole rings connected by a biaryl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- typically involves the formation of the thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate dithiocarbazate precursors under oxidative conditions. The reaction conditions often include the use of oxidizing agents such as iodine or bromine in solvents like acetic acid or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazoline derivatives, and various substituted thiadiazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Properties

CAS No.

195703-67-4

Molecular Formula

C16H10N4S2

Molecular Weight

322.4 g/mol

IUPAC Name

3-phenyl-4-(4-phenyl-1,2,5-thiadiazol-3-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C16H10N4S2/c1-3-7-11(8-4-1)13-15(19-21-17-13)16-14(18-22-20-16)12-9-5-2-6-10-12/h1-10H

InChI Key

YNZNBIHICGGSAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSN=C2C3=NSN=C3C4=CC=CC=C4

Origin of Product

United States

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